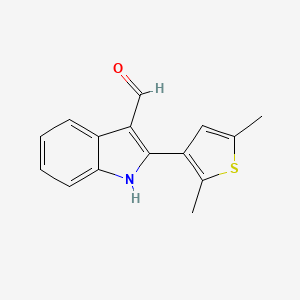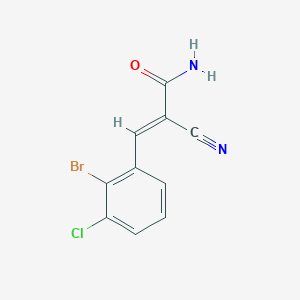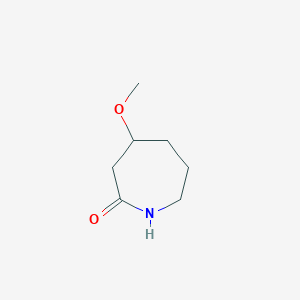
4-Methoxy-2,4,6,7-tetrahydroazepine-2-one
Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as in this case, “4-Methoxy-2,4,6,7-tetrahydroazepine-2-one” suggests the presence of a methoxy group and a tetrahydroazepine ring .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is obtained in good yield .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic methods might be used to study the compound’s electronic structure .Scientific Research Applications
- Antidepressant Properties : Researchers have explored the antidepressant potential of 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one due to its structural resemblance to neurotransmitters. It may modulate serotonin receptors and impact mood regulation .
- Neuroprotective Effects : Investigations suggest that this compound could protect neurons from oxidative stress and inflammation, making it a candidate for neurodegenerative disease research .
- Building Block for Heterocyclic Compounds : Chemists use 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one as a versatile starting material to synthesize various heterocyclic compounds. Its reactivity allows for diverse functionalization .
- Odorant and Flavor Enhancer : The compound contributes to the aroma and taste of certain natural products. Its pleasant, slightly floral scent makes it valuable in perfumery and flavor formulation .
- Chiral Ligand for Asymmetric Catalysis : Researchers have employed 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one as a chiral ligand in asymmetric catalysis. It facilitates enantioselective transformations in organic synthesis .
- Polymerization and Polymer Modification : The compound’s cyclic structure and reactivity make it useful in polymerization reactions. It can serve as a monomer or a modifier for polymer properties .
- Metabolite Identification : Scientists investigate the metabolic fate of drugs by studying their transformation in vivo. 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one may appear as a metabolite in certain drug metabolism pathways .
Medicinal Chemistry and Drug Development
Organic Synthesis
Flavor and Fragrance Industry
Biological Studies
Materials Science
Pharmacokinetics and Metabolism Studies
NIST Chemistry WebBook The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)benzofuran on scopolamine- or MK-801-induced cognitive impairment in mice CAS Common Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxyazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMDERMRVSNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,4,6,7-tetrahydroazepine-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

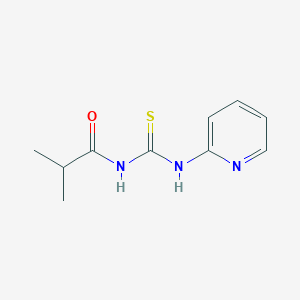


![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B2710042.png)
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2710043.png)
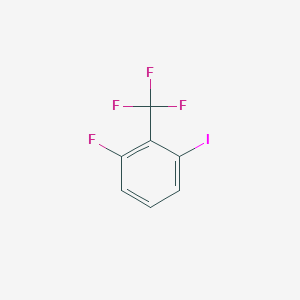
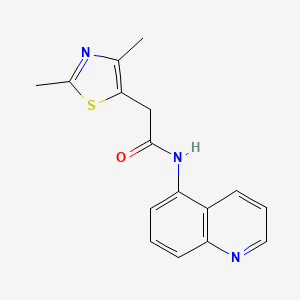

![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2710047.png)
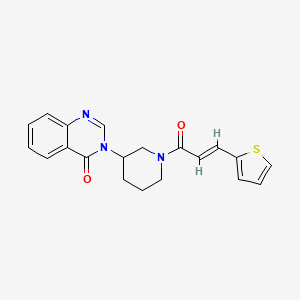
![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)
